molecular formula C6H3BrClF2NO B14012128 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine

Cat. No.: B14012128
M. Wt: 258.45 g/mol
InChI Key: SMJNJGNHZICZIB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine (CAS 130115-89-8) is a high-value, multifunctional pyridine derivative designed for advanced research and development. Its molecular formula is C6H3BrClF2NO, with a molecular weight of 258.45 g/mol . This compound serves as a sophisticated chemical building block, particularly in medicinal chemistry and drug discovery. The pyridine scaffold is a fundamental motif in pharmaceuticals, known for its ability to improve metabolic stability, permeability, and binding affinity to biological targets . The distinct reactivity of its substituents provides versatile handles for synthetic elaboration. The bromine atom at the 2-position is a strategic site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds to create complex molecular architectures . The chloro substituent offers a complementary site for nucleophilic substitution or sequential cross-coupling, allowing for selective, step-wise functionalization. A key feature of this compound is the difluoromethoxy group (-OCF2H) at the 3-position. This group is of significant interest as a bioisostere for methoxy, hydroxy, or thiol groups . The difluoromethoxy group is more lipophilic than a methoxy group and is a competent hydrogen bond donor, which can profoundly influence a molecule's interaction with enzymes and receptors . Incorporating the difluoromethoxy group is a established strategy to enhance metabolic stability and fine-tune the physicochemical properties of lead compounds, thereby optimizing their pharmacokinetic profiles . Researchers utilize this compound in the synthesis of potential therapeutic agents, including kinase inhibitors and other biologically active molecules. It is also relevant in the development of agrochemicals and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

2-bromo-5-chloro-3-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3BrClF2NO/c7-5-4(12-6(9)10)1-3(8)2-11-5/h1-2,6H

InChI Key

SMJNJGNHZICZIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)Br)Cl

Origin of Product

United States

Preparation Methods

Route 1: Halogenation of 3-(difluoromethoxy)pyridine Derivatives

  • Step 1: Start with 3-(difluoromethoxy)pyridine or a suitable precursor.
  • Step 2: Introduce chlorine at the 5-position by electrophilic substitution or via directed lithiation followed by chlorination.
  • Step 3: Brominate at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

This approach relies on selective halogenation, leveraging directing effects of the difluoromethoxy substituent.

Route 2: Sequential Functional Group Transformations from Halogenated Pyridines

  • Step 1: Prepare 2-bromo-5-chloropyridine as described in Section 2.1.
  • Step 2: Introduce the difluoromethoxy group at the 3-position through nucleophilic aromatic substitution or via metal-catalyzed coupling reactions (e.g., copper-catalyzed O-difluoromethylation).

This route benefits from the availability of 2-bromo-5-chloropyridine and the well-studied chemistry of difluoromethoxy group installation.

Detailed Synthetic Example (Hypothetical)

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-amino-5-chloropyridine HBr, Br2, NaNO2, 0–10 °C, 1.5 h 2-bromo-5-chloropyridine 93 Diazotization and bromination
2 2-bromo-5-chloropyridine Cu-catalyst, difluoromethanol derivative, base, heat This compound TBD Difluoromethoxy group installation

Note: The second step requires specialized reagents for the introduction of the difluoromethoxy group, typically via copper-mediated coupling with difluoromethanol or related reagents.

Analytical and Purification Considerations

  • Purification: Crystallization and filtration are preferred over column chromatography for scalability.
  • Characterization: Confirm structure by ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy, alongside mass spectrometry.
  • Physical properties: Expected to be a solid with melting point and boiling point similar to related halogenated pyridines (boiling point ~190 °C predicted for related compounds).

Summary of Research Data and Observations

Compound Key Synthetic Step Yield (%) Reaction Conditions Reference
2-Bromo-5-chloropyridine Diazotization + bromination 93 0–10 °C, aqueous HBr, NaNO2
2-Methoxy-3-bromo-5-fluoropyridine Diazotization, fluorination, bromination >50 Mild, <100 °C, atmospheric pressure
This compound Proposed copper-catalyzed O-difluoromethylation TBD Requires optimization, likely heating, inert atmosphere Inferred

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and reactivity with enzymes or receptors. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of its interactions .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and substituent positions of analogous compounds:

Compound Name Molecular Formula Substituent Positions Key Functional Groups
2-Bromo-5-chloro-3-(difluoromethoxy)pyridine C₆H₃BrClF₂NO Br (2), Cl (5), OCF₂H (3) Bromo, chloro, difluoromethoxy
5-Bromo-2-chloro-3-fluoropyridine C₅H₂BrClF₂N Br (5), Cl (2), F (3) Bromo, chloro, fluoro
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine C₆H₃BrClF₃N Br (2), Cl (3), CF₃ (5) Bromo, chloro, trifluoromethyl
2-Bromo-3-methylpyridine C₆H₆BrN Br (2), CH₃ (3) Bromo, methyl
2-Chloro-5-bromopyridine C₅H₃BrClN Cl (2), Br (5) Chloro, bromo

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl and difluoromethoxy groups enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. In contrast, methyl groups (e.g., 2-Bromo-3-methylpyridine) are electron-donating, reducing reactivity .
  • Halogen Reactivity : Bromine at position 2 (as in this compound) is more reactive in Suzuki-Miyaura couplings than chlorine at position 5 due to the lower bond dissociation energy of C-Br bonds .

Reactivity and Chemoselectivity

Amination Reactions
  • 5-Bromo-2-chloro-3-fluoropyridine : Under Pd-catalyzed conditions, substitution occurs selectively at the bromine position, whereas thermal conditions favor chlorine substitution . This contrasts with this compound, where steric hindrance from the difluoromethoxy group may alter selectivity.
  • 2-Chloro-5-bromopyridine : Bromine at position 5 undergoes cross-coupling more readily than chlorine at position 2, similar to the target compound .
SNAr Reactions
  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine : The trifluoromethyl group strongly activates position 3 for SNAr, enabling selective substitution of chlorine . In contrast, the difluoromethoxy group in the target compound provides moderate activation at position 3 but may direct reactions to the bromine at position 2 .

Physicochemical Properties

Property This compound 2-Bromo-3-methylpyridine 5-Bromo-2-chloro-3-fluoropyridine
Molecular Weight (g/mol) 267.45 172.02 242.43
Boiling Point (°C) Not reported 195–198 Not reported
LogP (Predicted) ~2.8 ~1.5 ~2.3
Solubility Low in water; high in DCM, THF Moderate in organic solvents Low in water; soluble in DMF

Notes:

  • The difluoromethoxy group increases lipophilicity (higher LogP) compared to methyl or fluorine substituents, enhancing membrane permeability in drug design .
  • Chlorine at position 5 may contribute to crystallinity, as seen in related halogenated pyridines .

Biological Activity

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6_6H3_3BrClF2_2NO. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, chlorine, and a difluoromethoxy group. The distinct combination of these substituents influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.

The compound appears as a colorless or pale yellow solid and is known for its low solubility in water but good solubility in organic solvents such as ethanol and acetone. Its molecular weight is approximately 229.45 g/mol. The presence of halogen atoms and the difluoromethoxy group enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in biochemical assays and as a probe for studying various biological pathways. Its structural characteristics allow it to interact with specific molecular targets, which is valuable for drug discovery and development.

  • Kinase Inhibition : This compound has been identified as a potential inhibitor of certain kinases, which are critical in various signaling pathways involved in cancer and other diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Studies

  • Kinase Inhibition Studies : Recent evaluations have shown that derivatives of pyridine compounds similar to this compound exhibit high selectivity against specific kinases. For instance, compounds with similar structures have demonstrated IC50_{50} values in the nanomolar range against focal adhesion kinase (FAK) .
  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of halogenated pyridines found that certain derivatives displayed notable activity against various bacterial strains, suggesting that this compound could be similarly effective .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of bromine and chlorine atoms has been linked to enhanced biological activity, particularly in cancer cell lines where compounds with these substituents showed increased cytotoxicity .

Compound NameMolecular FormulaIC50_{50} (nM)Activity
This compoundC6_6H3_3BrClF2_2NOTBDPotential kinase inhibitor
Similar Compound AC6_6H4_4BrClF2_2N50Antimicrobial
Similar Compound BC6_6H4_4BrF30Antitumor

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine be optimized to improve yield and purity?

  • Methodological Approach :

  • Catalyst Selection : Use Pd₂dba₃ with Xantphos as a ligand for chemoselective amination or halogen substitution, as demonstrated in palladium-catalyzed reactions for structurally similar bromo-chloro-pyridines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactivity. For SNAr (nucleophilic aromatic substitution), neat conditions may reverse chemoselectivity (e.g., favoring chloro over bromo substitution) .
  • Monitoring : Employ TLC or HPLC to track intermediate formation and optimize reaction quenching times.
    • Key Variables : Temperature (80–120°C), stoichiometry of amines/nucleophiles, and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Recommendations :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethoxy group at C3: δ ~80–85 ppm in ¹⁹F NMR). Compare with analogous compounds like 5-bromo-2-chloro-4-(difluoromethoxy)pyridine .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions ([M+H]⁺) and isotopic patterns (Br/Cl signatures).
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities .

Q. How does the reactivity of the bromo and chloro substituents differ in cross-coupling reactions?

  • Experimental Design :

  • Bromine Reactivity : Bromine at C2 undergoes faster oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) compared to chlorine. Test with arylboronic acids under Pd(PPh₃)₄ catalysis .
  • Chlorine Activation : Use CuI/L-proline or Buchwald-Hartwig conditions for amination at C5-chloro positions.
  • Competition Experiments : Perform parallel reactions (e.g., bromo vs. chloro substitution) to quantify selectivity ratios .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., bond lengths, reaction pathways) be resolved?

  • Data Analysis Framework :

  • DFT Validation : Compare B3LYP/6-311+G(d,p) calculations (including exact exchange corrections ) with X-ray crystallography data for bond lengths and angles. For example, discrepancies in difluoromethoxy geometry may arise from solvation effects not modeled in DFT .
  • Error Sources : Assess basis set limitations (e.g., lack of diffuse functions for halogens) and solvent corrections (SMD model) .
    • Case Study : The Colle-Salvetti correlation functional may underestimate non-covalent interactions in π-stacked pyridine derivatives; use M06-2X for improved accuracy .

Q. Which density functional theory (DFT) functionals are optimal for modeling the electronic structure and reactivity of this compound?

  • Functional Selection Guide :

FunctionalUse CaseStrengthLimitation
B3LYPGround-state geometry, thermochemistryAccurate for atomization energies (±2.4 kcal/mol error) Poor for charge-transfer excited states
M06-2XNon-covalent interactions, kineticsCaptures dispersion forces in halogen bondsHigh computational cost
ωB97X-DReaction barriers, solvation effectsIncludes range-separated exchange and dampingRequires larger basis sets
  • Protocol : Optimize geometry with B3LYP, then refine energetics using M06-2X/def2-TZVP .

Q. How does stereochemistry at chiral centers (e.g., in derivatives) influence biological activity, such as PI3Kα inhibition?

  • Stereochemical Analysis :

  • Absolute Configuration : Determine via X-ray crystallography (SHELX refinement ) and ECD/optical rotation comparisons . For example, R-isomers of 5-bromo-2-chloro-pyridine sulfonamides show 2.5x higher PI3Kα inhibition than S-isomers .
  • Docking Studies : Use AutoDock Vina with PI3Kα crystal structures (PDB: 4L23). Key interactions: halogen bonding with Val851, hydrogen bonding via sulfonamide .
    • Validation : Correlate IC₅₀ values (e.g., 1.08 μM for R-isomer) with binding pose stability from MD simulations .

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